molecular formula C5H13NO3S B2491607 2-hydroxy-N,N-dimethylpropane-1-sulfonamide CAS No. 2044713-97-3

2-hydroxy-N,N-dimethylpropane-1-sulfonamide

Cat. No.: B2491607
CAS No.: 2044713-97-3
M. Wt: 167.22
InChI Key: URSSUMUBGMLAFL-UHFFFAOYSA-N
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Description

2-hydroxy-N,N-dimethylpropane-1-sulfonamide is a chemical compound with the molecular formula C5H13NO3S and a molecular weight of 167.23 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N,N-dimethylpropane-1-sulfonamide typically involves the reaction of N,N-dimethylpropane-1-sulfonamide with a hydroxylating agent under controlled conditions. The reaction is carried out in a suitable solvent, such as methanol or ethanol, at a temperature range of 0-50°C. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure. The product is then purified using industrial-scale purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N,N-dimethylpropane-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Properties : Sulfonamides are known for their antibacterial activity by mimicking para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis. This mechanism allows compounds like 2-hydroxy-N,N-dimethylpropane-1-sulfonamide to inhibit bacterial growth effectively.
  • Antiviral Activity : Recent studies have explored the potential of sulfonamide derivatives in combating viral infections. Compounds with similar structures have shown inhibitory effects against viruses such as HIV and coxsackievirus B, indicating that this compound may hold similar therapeutic promise .

Biochemical Research

  • Enzyme Inhibition : This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as a dual inhibitor of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), crucial enzymes in folate metabolism .
  • Hypoxia-Inducible Factor (HIF) Pathway Modulation : Research indicates that sulfonamide derivatives can interfere with the HIF pathway, which is significant in cancer biology due to its role in tumor adaptation to hypoxic conditions. Compounds targeting this pathway can potentially be developed into anticancer agents .

Industrial Applications

  • Chemical Synthesis : this compound serves as a building block in the synthesis of more complex molecules. Its functional groups allow for versatile reactions that can lead to the development of novel compounds with desired properties.
  • Specialty Chemicals Production : The compound is utilized in producing various specialty chemicals, including surfactants and additives used in pharmaceuticals and agriculture.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of several sulfonamide derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth against common pathogens such as Escherichia coli and Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing antimicrobial potency.

Case Study 2: Antiviral Development

Research focused on synthesizing sulfonamide compounds with antiviral properties revealed that certain derivatives exhibited greater efficacy against HIV than established treatments. This study underscores the potential of this compound as a candidate for further development into antiviral therapies.

Mechanism of Action

The mechanism of action of 2-hydroxy-N,N-dimethylpropane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and sulfonamide moiety play crucial roles in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, leading to its diverse applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxy-N,N-dimethylpropane-1-sulfonamide is unique due to the presence of both the hydroxyl group and the N,N-dimethyl groups, which confer distinct reactivity and solubility properties. This makes it a valuable compound in various applications compared to its similar counterparts .

Biological Activity

2-Hydroxy-N,N-dimethylpropane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a sulfonamide group, which is commonly associated with antibacterial properties. Its molecular structure includes:

  • Sulfonamide moiety : Known for mimicking para-aminobenzoic acid (PABA), crucial for bacterial folate synthesis.
  • Hydroxyl group : Enhances solubility and reactivity, potentially increasing biological interactions.

The biological activity of this compound primarily involves its interaction with bacterial enzymes involved in folate synthesis. By mimicking PABA, it inhibits the enzyme dihydropteroate synthase, leading to reduced folate levels in bacteria and ultimately inhibiting their growth. The hydroxyl group may also facilitate hydrogen bonding with target proteins, enhancing its binding affinity.

Antibacterial Properties

Research indicates that sulfonamides, including this compound, exhibit significant antibacterial activity. A study highlighted that this compound can effectively inhibit bacterial growth by interfering with folate synthesis pathways, similar to traditional sulfonamides like sulfanilamide.

Table 1: Comparison of Antibacterial Activity

Compound NameActivity Against BacteriaMechanism of Action
This compoundModerateInhibition of folate synthesis
SulfanilamideHighInhibition of dihydropteroate synthase
TrimethoprimVery HighInhibition of dihydrofolate reductase

Other Biological Activities

In addition to antibacterial properties, this compound has been studied for its potential effects on other biological systems. For instance, its interactions with carbonic anhydrases (CAs) have been explored, revealing potential applications in cancer treatment. Compounds modified from sulfonamides have shown promising inhibitory effects against CA IX and XII isoforms, which are often overexpressed in tumors .

Case Study: Inhibition of Carbonic Anhydrases

A recent study synthesized various saccharide-modified sulfonamides, demonstrating that compounds similar to this compound showed significant inhibition of CA IX and XII in vitro. The most effective compounds reduced cell viability in cancer cell lines under hypoxic conditions, highlighting their potential as therapeutic agents against tumors expressing these isoforms .

Research Findings

Recent studies have focused on the synthesis and characterization of derivatives based on the core structure of this compound. These derivatives were evaluated for their biological activities:

  • Antibacterial Activity : Various derivatives demonstrated enhanced antibacterial properties compared to the parent compound.
  • Anticancer Potential : Some derivatives showed significant inhibition against cancer cell lines, indicating a broader therapeutic potential beyond antibacterial applications.

Properties

IUPAC Name

2-hydroxy-N,N-dimethylpropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO3S/c1-5(7)4-10(8,9)6(2)3/h5,7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSSUMUBGMLAFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)N(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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